Cas no 1421491-54-4 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one)

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one structure
1421491-54-4 structure
商品名:3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
CAS番号:1421491-54-4
MF:C18H29N3O3S
メガワット:367.506163358688
CID:5365180

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(3,5-Dimethyl-4-isoxazolyl)-1-[tetrahydro-3-(4-morpholinylmethyl)-1,4-thiazepin-4(5H)-yl]-1-propanone
    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
    • インチ: 1S/C18H29N3O3S/c1-14-17(15(2)24-19-14)4-5-18(22)21-6-3-11-25-13-16(21)12-20-7-9-23-10-8-20/h16H,3-13H2,1-2H3
    • InChIKey: YNKJOKKPYVSTRE-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCCSCC1CN1CCOCC1)(=O)CCC1=C(C)ON=C1C

じっけんとくせい

  • 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 573.1±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.15±0.10(Predicted)

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6400-1265-2mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4
2mg
$88.5 2023-09-09
Life Chemicals
F6400-1265-5μmol
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4 90%+
5μl
$94.5 2023-04-25
Life Chemicals
F6400-1265-1mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4
1mg
$81.0 2023-09-09
Life Chemicals
F6400-1265-5mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4 90%+
5mg
$103.5 2023-04-25
Life Chemicals
F6400-1265-4mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4
4mg
$99.0 2023-09-09
Life Chemicals
F6400-1265-2μmol
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6400-1265-3mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
1421491-54-4
3mg
$94.5 2023-09-09

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one 関連文献

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-oneに関する追加情報

Research Brief on 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one (CAS: 1421491-54-4)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule compounds targeting specific biological pathways. Among these, the compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one (CAS: 1421491-54-4) has emerged as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential clinical relevance.

The compound, characterized by its unique structural features, including a morpholine-substituted thiazepane ring and a dimethylisoxazole moiety, has been investigated for its role in modulating protein-protein interactions (PPIs) and enzyme inhibition. Recent studies suggest that it exhibits high affinity for specific kinase targets, making it a potential lead compound for oncology and inflammatory diseases. Computational docking studies and in vitro assays have further elucidated its binding mechanisms and selectivity profiles.

In preclinical models, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one demonstrated significant efficacy in inhibiting tumor growth and reducing inflammatory markers. Pharmacokinetic studies revealed favorable absorption and distribution properties, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects, as highlighted in recent toxicity screenings.

Ongoing research is exploring structural derivatives to enhance the compound's therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies aim to advance this molecule into clinical trials. The integration of artificial intelligence in drug design has also accelerated the identification of analogs with improved potency and safety profiles.

In conclusion, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one represents a compelling case study in rational drug design. Its multifaceted biological activity and structural versatility underscore its potential as a cornerstone for future therapeutics. Further studies are warranted to address translational challenges and unlock its full clinical potential.

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